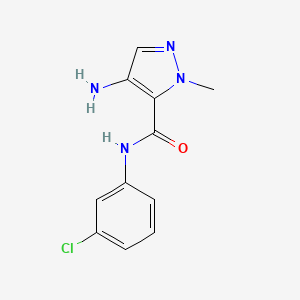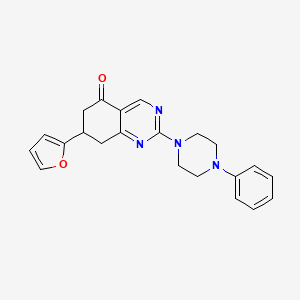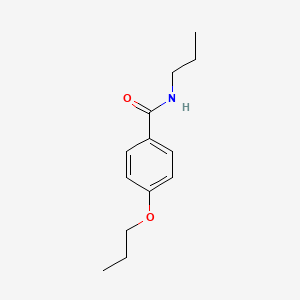![molecular formula C13H15N3O4 B4417809 4-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID](/img/structure/B4417809.png)
4-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID
概要
説明
4-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is a synthetic organic compound that features a pyrazole ring substituted with a furoyl group and a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Furoyl Group: The furoyl group can be introduced via an acylation reaction using 2-methyl-3-furoyl chloride in the presence of a base such as pyridine.
Attachment of the Butanoic Acid Chain: The butanoic acid chain can be attached through a nucleophilic substitution reaction involving a suitable butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The butanoic acid chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 4-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
- 4-((4-methyl-3-(2-methyl-3-furoyl)-1,3-thiazol-2(3H)-ylidene)amino)benzoic acid
- 4-((((3-methyl-2-furoyl)amino)carbothioyl)amino)benzoic acid
Uniqueness
4-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID is unique due to its specific combination of a pyrazole ring, furoyl group, and butanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-[4-[(2-methylfuran-3-carbonyl)amino]pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-11(4-6-20-9)13(19)15-10-7-14-16(8-10)5-2-3-12(17)18/h4,6-8H,2-3,5H2,1H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEAPPSJRBEQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[3-(dimethylamino)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4417741.png)
![5-(4-chlorophenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B4417750.png)
![5-(thiophen-2-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4417751.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4417758.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B4417759.png)


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4417768.png)
![8-(3-pyridinyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4417778.png)
![(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B4417783.png)
![2-[[5-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B4417786.png)
![1-[1-(4-Methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4417817.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4417828.png)
